molecular formula C14H23N3O2 B2579329 N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide CAS No. 1038013-44-3

N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B2579329
CAS No.: 1038013-44-3
M. Wt: 265.357
InChI Key: SYVMOSPVNXRXAL-UHFFFAOYSA-N
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Description

    Starting Material: 2,6-dimethylmorpholine

    Reagents: Acetic anhydride (Ac2O), pyridine

    Conditions: The reaction is conducted under anhydrous conditions to form 2-(2,6-dimethylmorpholin-4-yl)acetyl chloride.

  • Coupling Reaction

      Reagents: 1-cyanocyclopentene, 2-(2,6-dimethylmorpholin-4-yl)acetyl chloride

      Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at low temperatures to yield the final product.

  • Industrial Production Methods

    Industrial production of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves multiple steps:

    • Formation of the Cyanocyclopentyl Intermediate

        Starting Material: Cyclopentanone

        Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)

        Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocyclopentanol, which is then dehydrated to yield 1-cyanocyclopentene.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

        Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

        Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.

    • Reduction

        Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

        Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

        Products: Reduction can yield alcohols or amines.

    • Substitution

        Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

        Conditions: Typically performed in organic solvents under mild to moderate temperatures.

        Products: Substitution reactions can introduce various functional groups into the molecule.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

    Biology

    In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

    Medicine

    In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry

    In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

    Mechanism of Action

    The mechanism of action of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: vs. N-(1-cyanocyclopentyl)-2-(2,6-dimethylpiperidin-4-yl)acetamide :

      • The latter compound contains a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.
    • This compound: vs. N-(1-cyanocyclopentyl)-2-(2,6-dimethylpyrrolidin-4-yl)acetamide :

      • The pyrrolidine analog may exhibit different pharmacokinetic and pharmacodynamic profiles due to the smaller ring size.

    Uniqueness

    This compound is unique due to its specific combination of a cyanocyclopentyl group and a dimethylmorpholinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H23N3O2/c1-11-7-17(8-12(2)19-11)9-13(18)16-14(10-15)5-3-4-6-14/h11-12H,3-9H2,1-2H3,(H,16,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SYVMOSPVNXRXAL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CC(O1)C)CC(=O)NC2(CCCC2)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H23N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    265.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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